molecular formula C10H16N4O2S B2588689 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N,N-diethylacetamide CAS No. 36162-24-0

2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N,N-diethylacetamide

Cat. No.: B2588689
CAS No.: 36162-24-0
M. Wt: 256.32
InChI Key: GVLGYMNNHQFLQC-UHFFFAOYSA-N
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Description

2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N,N-diethylacetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with amino and hydroxyl groups, linked via a thioether bond to an acetamide moiety. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N,N-diethylacetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Thioether Formation: The hydroxyl group on the pyrimidine ring is converted to a thiol group using a thiolation reagent such as phosphorus pentasulfide. This thiol group is then reacted with N,N-diethylacetamide under nucleophilic substitution conditions to form the thioether linkage.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and facilitate the purification process.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N,N-diethylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The amino and hydroxyl groups on the pyrimidine ring can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N,N-diethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell cycle regulation.

    Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. The thioether linkage and the pyrimidine ring interact with the active site of the enzyme, blocking its activity and leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-((4-amino-6-hydroxypyrimidin-2-yl)thio)acetamide: Lacks the N,N-diethyl substitution, resulting in different solubility and reactivity profiles.

    2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-methylacetamide: Contains a methyl group instead of diethyl, affecting its biological activity and pharmacokinetics.

Uniqueness

2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N,N-diethylacetamide is unique due to its specific substitution pattern, which enhances its solubility, stability, and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-3-14(4-2)9(16)6-17-10-12-7(11)5-8(15)13-10/h5H,3-4,6H2,1-2H3,(H3,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLGYMNNHQFLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=CC(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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